molecular formula C8H16ClNO3 B13053707 (3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl

(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl

Cat. No.: B13053707
M. Wt: 209.67 g/mol
InChI Key: SSDFIAWVPNQCFV-MBWJBUSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic aminodiol derivative with a cyclopenta[d][1,3]dioxolane core. Its molecular formula is C₈H₁₅NO₃·HCl, and it is characterized by stereospecific functional groups: an amino (-NH₂) group at position 6, a hydroxyl (-OH) group at position 4, and two methyl groups at position 2. The stereochemistry (3aS,4R,6S,6aR) is critical for its bioactivity and role as a pharmaceutical intermediate .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;/h4-7,10H,3,9H2,1-2H3;1H/t4-,5+,6+,7-;/m0./s1

InChI Key

SSDFIAWVPNQCFV-MBWJBUSCSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C.Cl

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves multiple steps. One common synthetic route starts from (1R,3S)-4-CYCLOPENTENE-1,3-DIOL 1-ACETATE . The process includes specific reaction conditions and reagents to achieve the desired product. Industrial production methods typically involve organic synthesis using specific reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL has several scientific research applications:

Mechanism of Action

The mechanism of action of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves its interaction with specific molecular targets and pathways. For example, in the case of AZD6140, it acts as a reversible P2Y12 receptor antagonist, preventing platelet aggregation and thrombosis . The compound binds to the P2Y12 receptor, inhibiting its activation and subsequent signaling pathways involved in platelet aggregation .

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers : 592533-90-9 (free base) and 155899-66-4 (specific stereoisomer or salt form) .
  • Molecular Weight : 173.21 g/mol (free base) .
  • Applications : Intermediate in synthesizing Ticagrelor (an antiplatelet drug) and other anticoagulants .

Comparison with Structural Analogs

(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol

  • Molecular Formula: C₉H₁₇NO₃ .
  • Key Differences : Contains a hydroxymethyl (-CH₂OH) group instead of a hydroxyl group.
  • Impact : The hydroxymethyl group enhances solubility in polar solvents but reduces metabolic stability compared to the target compound .

(3aS,4S,6S,6aR)-6-{1-[(tert-Butyldimethylsilyl)oxy]ethyl}-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxol-4-ol

  • Molecular Formula: C₁₅H₂₉NO₄Si .
  • Key Differences: A bulky silyl-protected ethyloxy group replaces the amino group.
  • Impact : This modification increases lipophilicity, making it suitable for solid-phase synthesis but less bioactive in aqueous environments .

(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

  • Molecular Formula : C₈H₁₀O₃ .
  • Key Differences: Lacks the amino and hydroxyl groups; features a ketone instead.

Bioactivity and Pharmaceutical Relevance

  • Target Compound: Critical intermediate for Ticagrelor, which inhibits platelet aggregation by antagonizing the P2Y₁₂ receptor . Its amino and hydroxyl groups facilitate binding to the receptor’s active site.
  • Analog (3aR,4R,6R,6aS)-4-methanol: Shows moderate activity in preliminary assays but lower selectivity due to steric hindrance from the hydroxymethyl group .
  • Ketone Derivative (): Inactive in anticoagulant assays, confirming the necessity of amino/hydroxyl groups for bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.